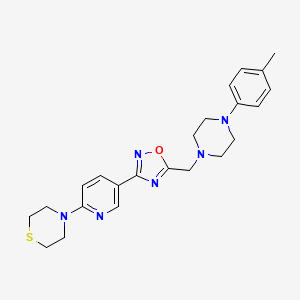
3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Thiomorpholinopyridin-3-yl)-5-((4-(p-tolyl)piperazin-1-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C23H28N6OS and its molecular weight is 436.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds incorporating elements like 1,3,4-oxadiazole, piperazine, and thiomorpholine have been synthesized and evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit a range of activities against various microorganisms. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and found to possess significant antimicrobial and antifungal properties. The structural modification of these molecules, such as the inclusion of piperazine or thiomorpholine rings, often enhances their biological activity, making them potent candidates for antimicrobial agents (Başoğlu et al., 2013); (Demirci et al., 2017).
Anticancer Research
The exploration of 1,3,4-oxadiazole derivatives extends into anticancer research, where these compounds are investigated for their potential to inhibit cancer cell growth. The modification of these molecules to include piperazine and thiomorpholine has been studied for enhancing their anticancer properties. This includes investigating their mechanism of action, such as targeting specific pathways involved in cancer cell proliferation and survival. Some derivatives have shown promising results in preclinical models, indicating their potential as lead compounds for the development of new anticancer therapies (Sica et al., 2019).
Synthesis of Complex Heterocyclic Compounds
The synthetic versatility of 1,3,4-oxadiazole and its derivatives, combined with piperazine and thiomorpholine moieties, allows for the creation of a wide array of complex heterocyclic compounds. These compounds are valuable for further scientific research, serving as key intermediates in the synthesis of more complex molecules with potential pharmacological activities. The methodologies developed for synthesizing these derivatives, including conventional and microwave-assisted synthesis, contribute significantly to heterocyclic chemistry, enabling the exploration of new compounds with varied biological activities (Martins et al., 2009).
Propriétés
IUPAC Name |
5-[[4-(4-methylphenyl)piperazin-1-yl]methyl]-3-(6-thiomorpholin-4-ylpyridin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6OS/c1-18-2-5-20(6-3-18)28-10-8-27(9-11-28)17-22-25-23(26-30-22)19-4-7-21(24-16-19)29-12-14-31-15-13-29/h2-7,16H,8-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTLIFOMGWMAPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)CC3=NC(=NO3)C4=CN=C(C=C4)N5CCSCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)

![(2-bromophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2744299.png)
![(E)-4-(N,N-diisobutylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2744301.png)
![N-(2,4-dimethylphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2744302.png)

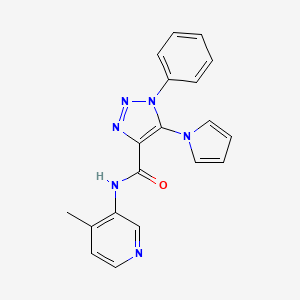
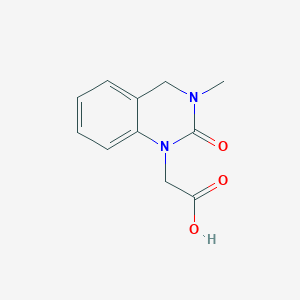
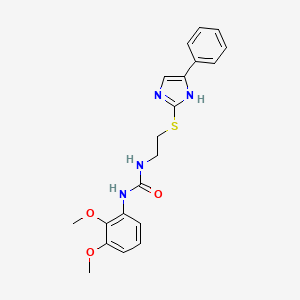

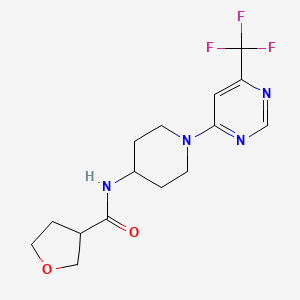
![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2744315.png)
![[(2r,3s,4r,5r)-5-(4-Benzamido-2-oxo-1,2-dihydropyrimidin-1-yl)-3-(benzoyloxy)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B2744316.png)

